molecular formula C19H19N3O4S B3018790 N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide CAS No. 476462-35-8

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide

Cat. No.: B3018790
CAS No.: 476462-35-8
M. Wt: 385.44
InChI Key: WACSLUHIIKSKLC-UHFFFAOYSA-N
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Description

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide is a synthetic small molecule designed for research applications, featuring the 1,3,4-thiadiazole pharmacophore. This heterocyclic core is of significant interest in medicinal chemistry due to its diverse biological activities . Compounds based on the 1,3,4-thiadiazole scaffold have been extensively investigated and demonstrated potential as apoptosis inducers, caspase activators, and enzyme inhibitors such as tyrosine kinase and carbonic anhydrase inhibitors . The structure of this compound incorporates a 2,4-dimethoxyphenyl moiety at the 5-position of the thiadiazole ring and a 2-ethoxybenzamide group at the 2-position. This molecular architecture suggests potential for interaction with various biological targets. Researchers can utilize this compound as a key intermediate or building block in synthetic chemistry or as a candidate for in-vitro biological screening. It is particularly relevant for projects exploring new chemotherapeutic agents, given that structurally related N-(5-Mercapto-1,3,4-thiadiazol-2-yl) derivatives have shown cytotoxic activity against specific cancer cell lines, including neuroblastoma (SKNMC), colon cancer (HT-29), and prostate cancer (PC3) . The product is supplied for non-human, in-vitro research use only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-4-26-15-8-6-5-7-13(15)17(23)20-19-22-21-18(27-19)14-10-9-12(24-2)11-16(14)25-3/h5-11H,4H2,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACSLUHIIKSKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide typically involves the reaction of 2,4-dimethoxyphenylhydrazine with ethyl 2-bromoacetate to form an intermediate, which is then cyclized with thiocarbonyl diimidazole to yield the thiadiazole ring. The final step involves the coupling of the thiadiazole intermediate with 2-ethoxybenzoyl chloride under basic conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale, utilizing optimized reaction conditions and efficient purification techniques to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxybenzamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial RNA polymerase, thereby preventing bacterial replication . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Variations

Key structural analogs are compared in Table 1, emphasizing substituent effects on activity:

Table 1. Structural and Functional Comparison of Thiadiazole-Based Benzamides

Compound Name Structural Features Biological Activity Key Findings References
Target Compound 2-Ethoxybenzamide, 5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazole Inferred fungicidal/herbicidal Structural similarity to active analogs; ethoxy group may enhance lipophilicity vs. methoxy
6an () 2-(2,4-Dichlorophenoxy)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide Herbicidal Strong inhibition of Lactuca sativa (IC₅₀ ~1.2 μM) due to dichlorophenoxy group
Compound 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate Fungicidal/insecticidal Crystal structure solved (monoclinic C2/c); methoxy groups stabilize molecular packing
Compound N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide Unknown (structural analog) Predicted density: 1.458 g/cm³; pKa: 8.22; dichlorophenyl enhances lipophilicity
Compound Piperazinyl-sulfanyl-thiadiazole derivative Pharmacokinetic modulation Piperazinyl group may improve solubility and CNS penetration

Substituent Effects on Bioactivity

  • Methoxy vs.
  • Halogenated Substituents : Chlorine or fluorine substitutions (e.g., ) enhance binding to hydrophobic enzyme pockets, as seen in nitazoxanide derivatives (), which inhibit PFOR enzymes via amide conjugation .
  • Aromatic Ring Substitutions : The 2,4-dimethoxyphenyl group in the target compound may confer selectivity toward fungal or plant targets, similar to herbicidal compound 6an () .

Mechanistic Insights

  • Enzyme Inhibition : Thiadiazole derivatives often act as enzyme inhibitors. For example, nitazoxanide analogs () disrupt PFOR enzyme activity via amide-anion interactions, suggesting the target compound may share a similar mechanism .
  • Herbicidal Activity: Compound 6an () demonstrates that electron-withdrawing groups (e.g., dichlorophenoxy) enhance herbicidal potency, while methoxy/ethoxy groups may modulate phytotoxicity .

Biological Activity

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide is a compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C16H18N4O3S
  • Molecular Weight : 350.41 g/mol
  • CAS Number : 1177287-86-3

Synthesis

The synthesis of this compound typically involves the reaction of 2-ethoxybenzoic acid derivatives with thiadiazole intermediates. The specific conditions and reagents can vary, but the process generally includes the use of coupling agents to facilitate the formation of the amide bond.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor activity. For instance:

  • Study Findings : A study evaluated various thiadiazole derivatives for their cytotoxic effects on human cancer cell lines. The results showed that certain derivatives had IC50 values in the low micromolar range against lung cancer cell lines (A549 and HCC827) .
CompoundCell LineIC50 (μM)
Thiadiazole Derivative AA5495.13 ± 0.97
Thiadiazole Derivative BHCC8276.26 ± 0.33
This compoundN/AN/A

Antifungal Activity

In addition to its antitumor properties, compounds containing thiadiazole moieties have been shown to possess antifungal activities against various strains of fungi:

  • Antifungal Efficacy : Compounds similar to this compound have demonstrated broad-spectrum antifungal activity with minimum inhibitory concentration (MIC) values ranging from 0.03 to 0.5 μg/mL against Candida albicans .

The biological activities of this compound are attributed to its ability to interact with specific cellular targets:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
  • Apoptosis Induction : Evidence suggests that thiadiazole derivatives can induce apoptosis in cancer cells through various pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

  • Thiadiazole Derivatives in Cancer Therapy :
    • A study reported that a series of thiadiazole derivatives exhibited potent cytotoxicity against various cancer cell lines and were evaluated for their selectivity towards normal cells .
  • Pharmacokinetics :
    • Pharmacokinetic studies indicated that certain derivatives exhibited favorable absorption and distribution profiles in vivo, making them suitable candidates for further development as therapeutic agents.

Q & A

Q. What are the established synthetic routes for N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide?

The compound is synthesized via condensation and cyclization reactions. A typical method involves:

  • Reacting a substituted thiosemicarbazide derivative with 2,4-dimethoxyphenylacetic acid in the presence of POCl₃ under reflux (90°C, 3 hours) to form the 1,3,4-thiadiazole core .
  • Subsequent coupling with 2-ethoxybenzoyl chloride in pyridine or DMF at room temperature to introduce the benzamide moiety .
  • Purification via recrystallization (e.g., DMSO/water or methanol) and characterization by IR, NMR, and mass spectrometry .

Q. How is the compound structurally characterized in academic studies?

Key characterization methods include:

  • X-ray crystallography : Determines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing) .
  • Spectroscopy :
    • IR confirms carbonyl (C=O, ~1650 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups.
    • ¹H/¹³C NMR identifies methoxy (δ ~3.8 ppm), ethoxy (δ ~1.4 ppm), and aromatic protons (δ ~6.5–8.0 ppm) .
  • Elemental analysis : Validates purity (>95%) .

Q. What biological activities are reported for this compound?

While direct data on this compound is limited, structurally related 1,3,4-thiadiazole-benzamide hybrids exhibit:

  • Anticancer activity : Induction of apoptosis via caspase-3 activation and cell cycle arrest (G2/M phase) in vitro .
  • Enzyme inhibition : Potency against lipoxygenases (15-LOX) and carbonic anhydrases, linked to anti-inflammatory and antitumor effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

SAR strategies include:

  • Substituent variation : Replacing 2-ethoxybenzamide with electron-withdrawing groups (e.g., nitro, cyano) to enhance enzyme binding .
  • Heterocycle modification : Introducing pyridine or thiophene rings to improve solubility and metabolic stability .
  • In vitro screening : Testing analogs against cancer cell lines (e.g., MCF-7, HeLa) and enzymes (e.g., LOX, HDAC) to correlate structural changes with activity .

Q. What computational methods are used to predict interactions with biological targets?

  • Molecular docking : Models binding to enzymes like 15-LOX (PDB ID: 1LOX) by simulating hydrogen bonds between the amide group and Arg403/His372 residues .
  • QSAR modeling : Relates electronic descriptors (e.g., logP, HOMO-LUMO gaps) to anticancer IC₅₀ values .

Q. How can crystallographic data resolve contradictions in reported bioactivity?

  • Polymorphism analysis : Different crystal forms (e.g., solvates vs. anhydrous) may alter solubility and bioavailability, explaining divergent in vitro/in vivo results .
  • Hydrogen-bond networks : Variations in intermolecular interactions (e.g., N–H⋯O vs. C–H⋯π) can influence stability and activity .

Q. What experimental models are suitable for evaluating pharmacokinetics?

  • In vitro : Microsomal stability assays (CYP450 isoforms) and Caco-2 cell permeability tests .
  • In vivo : Rodent models assess oral bioavailability and tissue distribution via LC-MS/MS quantification .

Q. How can reaction conditions be optimized for scalable synthesis?

  • Catalysis : Using triethylamine or DMAP to accelerate benzamide coupling .
  • Green chemistry : Replacing POCl₃ with ionic liquids or microwave-assisted reactions to reduce toxicity and reaction time .

Q. What strategies validate target engagement in cellular assays?

  • Fluorescence polarization : Competes FITC-labeled probes with the compound for enzyme binding sites .
  • Western blotting : Measures downstream biomarkers (e.g., p53, Bax/Bcl-2 ratio) after treatment .

Q. How is stability assessed under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic conditions, followed by HPLC analysis .
  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures (>200°C) .

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